molecular formula C12H16N2O B5767831 (E)-1-amino-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one

(E)-1-amino-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one

Cat. No.: B5767831
M. Wt: 204.27 g/mol
InChI Key: KBQGQZIKQNKQRB-CSKARUKUSA-N
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Description

(E)-1-amino-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one is a chemical compound with a unique structure that includes a pyridine ring and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-amino-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4,4-dimethyl-1-pyridin-4-ylbutan-1-one with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-amino-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-1-amino-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-1-amino-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,4-dimethyl-1-pyridin-4-ylbutan-1-one: A precursor in the synthesis of (E)-1-amino-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one.

    1-amino-4,4-dimethyl-1-pyridin-4-ylbutan-1-one: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(E)-1-amino-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2,3)11(15)8-10(13)9-4-6-14-7-5-9/h4-8H,13H2,1-3H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQGQZIKQNKQRB-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C(\C1=CC=NC=C1)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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